Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone
Overview
Description
Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone is a complex organic compound characterized by its unique structure, which includes a benzyl group, nitrophenoxy groups, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 3-bromophenol to form 3-(4-nitrophenoxy)phenol. This intermediate is then reacted with benzyl chloride in the presence of a base to form this compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfone group can be reduced to a sulfide using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe).
Major Products
Oxidation: Amines.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl (4-{[3-(4-aminophenoxy)phenoxy]methyl}phenyl) sulfone: Similar structure but with amino groups instead of nitro groups.
Benzyl (4-{[3-(4-methoxyphenoxy)phenoxy]methyl}phenyl) sulfone: Contains methoxy groups instead of nitro groups.
Uniqueness
Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone is unique due to the presence of nitro groups, which can impart distinct chemical and biological properties. These nitro groups can be reduced to amines, providing versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
1-[(4-benzylsulfonylphenyl)methoxy]-3-(4-nitrophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6S/c28-27(29)22-11-13-23(14-12-22)33-25-8-4-7-24(17-25)32-18-20-9-15-26(16-10-20)34(30,31)19-21-5-2-1-3-6-21/h1-17H,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJUJKJHHSJQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.